

Denfivontinib mechanism of action AXL inhibitor

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Compound Focus: Denfivontinib

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Target Profile and Mechanism of Action

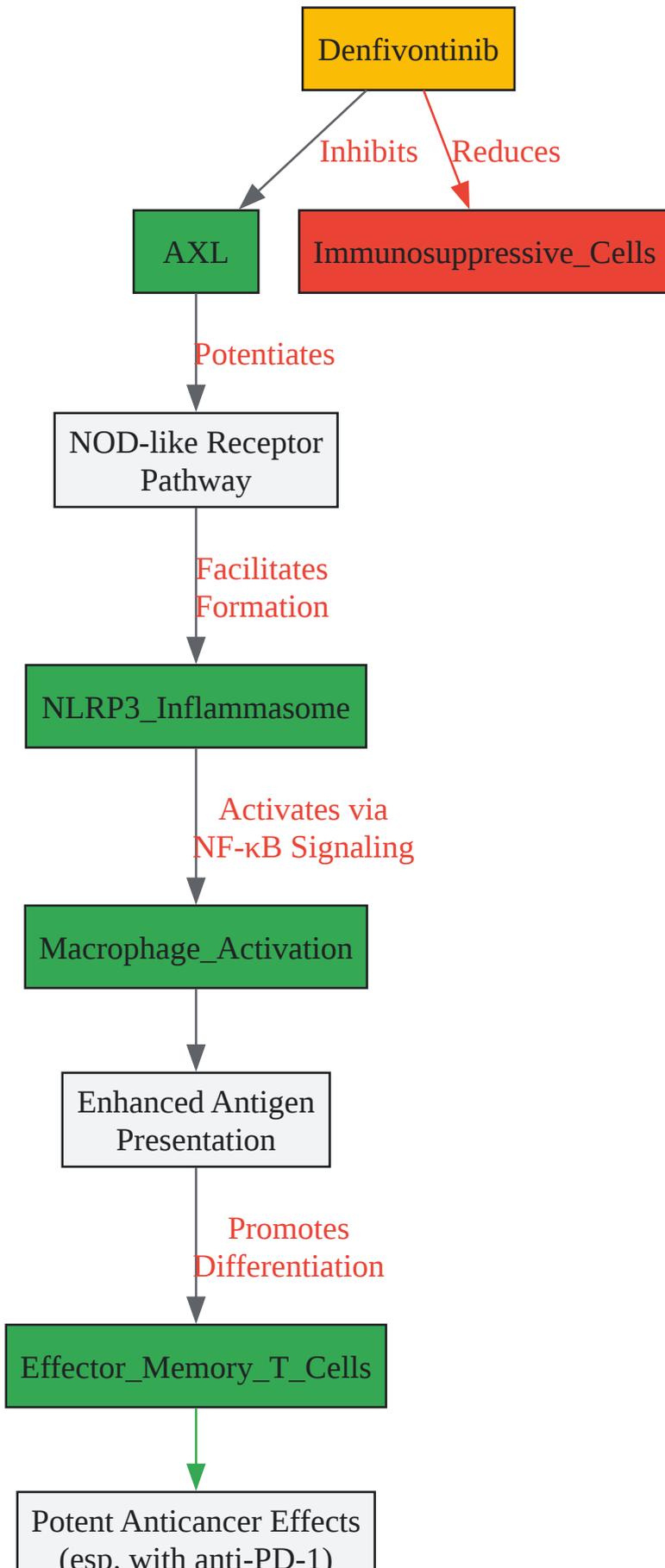
Denfivontinib is an oral, ATP-competitive tyrosine kinase inhibitor. The table below summarizes its key targets and the functional consequences of their inhibition.

Target	Inhibitory Activity (IC ₅₀)	Functional Consequence of Inhibition
AXL	Potent inhibitor (exact IC ₅₀ not specified in search results) [1]	Reduces cancer cell invasion, metastasis, and overcomes resistance to EGFR TKIs and immune checkpoint inhibitors [2] [3].
FLT3 Wild-Type	0.4 nM [4]	Induces apoptosis and suppresses proliferation in acute myeloid leukemia (AML) cells [4].
FLT3-D835Y Mutant	0.6 nM [4]	Overcomes common resistance mutations in FLT3, providing therapeutic benefit in resistant AML [4].

AXL receptor inhibition counteracts multiple tumor-promoting processes: **cell proliferation, survival, migration, invasion, and epithelial-mesenchymal transition (EMT)** [5] [3]. By blocking AXL, **denfivontinib** tackles key drivers of cancer progression and therapy resistance.

Synergistic Antitumor Mechanisms

Recent research reveals **denfivontinib**'s novel mechanism for activating the immune system, creating a favorable environment for combination therapy.





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***Denfivontinib** activates antitumor immunity via NLRP3 inflammasome pathway. [1]

This immunomodulatory mechanism works synergistically with anti-PD-1 therapy (like pembrolizumab). **Denfivontinib** creates a more permissive tumor microenvironment, leading to **enhanced differentiation of effector CD4+ and CD8+ memory T cells** and an **increase in IFN- γ expression**, which is critical for effective antitumor immunity [1] [6].

Key Experimental Evidence and Protocols

The following experimental models and methodologies were used to establish **denfivontinib**'s efficacy and mechanism of action.

Experimental Model	Treatment Groups	Key Findings
YHIM-2004 PDX Model (NSCLC in humanized mice) [1] Vehicle, Denfivontinib , Pembrolizumab, Combination Superior antitumor effect with combination. Flow cytometry showed \uparrow effector memory T cells , IFN-γ+ cells and \downarrow M2 macrophages, MDSCs in tumor microenvironment. [1] TC-1 Syngeneic Mouse Model (C57BL/6 mice) [1] Vehicle, Denfivontinib , Pembrolizumab, Combination Confirmed enhanced antitumor effects of the combination therapy. [1] AXL Knockout Mice [1] Not Specified Confirmed that the antitumor effects are specifically enhanced through AXL inhibition. [1] MV4-11 Xenograft Model (AML) [4] Denfivontinib (3, 10, 30 mg/kg, p.o., daily) Dose-dependent tumor growth suppression , demonstrating potent single-agent activity in an FLT3-driven AML model. [4]		

Detailed Methodologies

- **In Vivo Dosing Protocol:** In mouse cancer models, **denfivontinib** was typically administered **orally daily at 30 mg/kg**, while pembrolizumab was injected **intraperitoneally at 10 mg/kg once every 5 days** [1].
- **Immune Cell Profiling:** Tumors were harvested, dissociated into single cells, and analyzed by **flow cytometry**. Specific antibody panels were used to identify T cells (CD3, CD4, CD8, CD45RO) and

myeloid cells (CD11b, CD14, CD15, HLA-DR) [1].

- **Molecular Mechanism Analysis:** The role of the NLRP3 inflammasome was investigated through **gene expression analysis** and **bulk RNA sequencing data** from patient tumors, linking high NLRP3 inflammasome activity to better immune responses [1].

Conclusion and Therapeutic Potential

Denfivontinib represents a promising therapeutic strategy, particularly for overcoming limitations of current immunotherapies. Its dual action—**directly inhibiting oncogenic AXL signaling** and **indirectly activating antitumor immunity** via the NLRP3 inflammasome—provides a strong rationale for its use in combination with anti-PD-1 antibodies [1] [6]. A clinical trial investigating **denfivontinib** in patients with solid cancers is underway (NCT05971862) [1].

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